N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S2/c1-11-10-12(2)17(13(3)16(11)20(4)25(5,21)22)26(23,24)19-15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXBLDZHUOTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.
Sulfonamide Formation: The 4-fluoroaniline reacts with methanesulfonyl chloride in the presence of a base to form N-methylmethanesulfonamide.
Coupling Reaction: The N-methylmethanesulfonamide is then coupled with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a sulfonamide group, which is known for its biological activity. Its molecular formula is , indicating the presence of fluorine and sulfur, which contribute to its unique properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide exhibit potent anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. For instance, sulfonamides have been linked to the inhibition of carbonic anhydrase enzymes, which are often overexpressed in various cancers .
2. Antimicrobial Properties
The sulfonamide moiety is also known for its antimicrobial effects. Compounds containing this functional group have been utilized in the development of antibiotics. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for the growth and reproduction of bacteria. This application is particularly relevant in the context of increasing antibiotic resistance among pathogens .
3. Drug Development
this compound serves as a valuable scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological activity or reduce toxicity. This adaptability makes it a candidate for further development into more effective therapeutic agents .
Material Science Applications
1. Polymer Chemistry
The compound's sulfonamide group can be utilized in polymer synthesis to create materials with specific properties such as increased thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial products where durability and resistance to environmental factors are critical .
2. Sensor Technology
Research has explored the use of sulfonamide derivatives in sensor technology due to their ability to interact with various analytes. The incorporation of this compound into sensor devices may enhance sensitivity and selectivity for detecting chemical substances in environmental monitoring .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The lead compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising avenue for new cancer treatments .
Case Study 2: Antimicrobial Efficacy
In research documented by Antibiotics, a series of sulfonamide compounds were tested against multi-drug resistant bacterial strains. The findings indicated that modifications to the N-substituent enhanced antibacterial activity, leading to the development of new formulations that could effectively combat resistant infections.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares functional group similarities with other sulfonamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from ). Key structural differences include:
- Core Scaffold : The target compound features a trimethyl-substituted benzene ring, while Example 53 incorporates a pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one system.
- Sulfonamide Substituents : Both compounds have sulfonamide groups, but the target compound’s N-methylmethanesulfonamido group contrasts with Example 53’s N-methylbenzenesulfonamide.
- Fluorinated Aromatic Systems: The target compound’s 4-fluorophenyl group is simpler compared to Example 53’s 3-fluorophenyl-chromenone moiety.
Physicochemical Properties
*Hypothetical formula based on structural analysis.
Biological Activity
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : A benzene ring substituted with a sulfonamide group.
- Functional Groups :
- A fluorophenyl group at the para position.
- Trimethyl groups at the 2, 4, and 6 positions.
- An N-methylmethanesulfonamide moiety.
This unique arrangement contributes to its biological activity, particularly in cardiovascular and antimicrobial applications.
Cardiovascular Effects
Recent studies have explored the impact of sulfonamide derivatives, including the compound , on cardiovascular parameters. A notable study evaluated the effects of various benzenesulfonamides on perfusion pressure in isolated heart models. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decrease |
| Sulfonamide B | 0.001 | Increase |
| N-(4-fluorophenyl)... | 0.001 | Significant Decrease |
These findings suggest that this compound may interact with specific biomolecules involved in blood pressure regulation, possibly through calcium channel modulation .
The biological activity of sulfonamides typically involves:
- Inhibition of Bacterial Folate Synthesis : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This competitive inhibition disrupts DNA synthesis and bacterial growth.
- Calcium Channel Interaction : Some studies suggest that certain sulfonamides can modulate calcium channels, influencing vascular tone and perfusion pressure .
Case Studies
- Cardiovascular Study : In a controlled experiment assessing the impact of various sulfonamides on isolated rat hearts, it was found that this compound led to a statistically significant reduction in perfusion pressure over time compared to controls .
- Antimicrobial Efficacy : Another study evaluated a series of similar sulfonamide compounds for their antibacterial activity against clinical isolates. The results indicated that these compounds exhibited varying degrees of effectiveness, with some achieving MIC values comparable to traditional antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves sulfonylation of the amine precursor (e.g., 4-fluoroaniline) with a sulfonyl chloride derivative under basic conditions. Key parameters include:
- Stoichiometric control : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Purification : Silica gel column chromatography (20–30% EtOAc/pentane) effectively isolates the product, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and methyl group environments .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles in the sulfonamide moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Q. What strategies improve solubility for biological testing?
- Co-solvents : DMSO (10–20% v/v) in aqueous buffers maintains stability .
- Salt formation : Sodium or potassium salts enhance aqueous solubility via ionic interactions .
- Micellar systems : Non-ionic surfactants (e.g., Tween-80) reduce aggregation in vitro .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Models electronic effects of the fluorophenyl group on sulfonamide electrophilicity .
- Molecular docking : Screens potential protein targets (e.g., carbonic anhydrase isoforms) by analyzing steric compatibility of the trimethyl-sulfonamide motif .
- MD simulations : Assess conformational stability in lipid bilayers for membrane permeability studies .
Q. What in vitro/in vivo models evaluate biological activity?
- In vitro :
- Enzyme inhibition assays : Measure IC against metalloenzymes (e.g., MMP-2/9) using fluorogenic substrates .
- Cell viability assays : Test anticancer activity via MTT/PI staining in cancer cell lines (e.g., HeLa, MCF-7) .
- In vivo :
- Murine models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (ALT/AST levels) .
Q. How can contradictions in reported biological activities be resolved?
- Batch purity analysis : Compare HPLC traces and elemental analysis across studies to rule out impurities .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum content) .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity) .
Q. What advanced separation techniques optimize scalable synthesis?
- Membrane technologies : Nanofiltration removes unreacted intermediates while retaining the product .
- Simulated moving bed (SMB) chromatography : Enhances yield in continuous-flow systems for multi-gram synthesis .
Methodological Frameworks
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Orthogonal substitution : Systematically replace the 4-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects .
- Dose-response profiling : Test derivatives across logarithmic concentrations (1 nM–100 µM) to determine EC trends .
Q. What statistical approaches validate reproducibility in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
